Cas no 2091775-92-5 (3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid)
3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid
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- Inchi: 1S/C9H9FO2S/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4H,1-2H3,(H,11,12)
- InChI Key: INKBXSZQGWPXMZ-UHFFFAOYSA-N
- SMILES: S(C)C1C(=C(C)C=CC=1C(=O)O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- XLogP3: 2.4
- Topological Polar Surface Area: 62.6
3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-359744-0.05g |
3-fluoro-4-methyl-2-(methylsulfanyl)benzoic acid |
2091775-92-5 | 0.05g |
$624.0 | 2023-03-07 | ||
| Enamine | EN300-359744-0.1g |
3-fluoro-4-methyl-2-(methylsulfanyl)benzoic acid |
2091775-92-5 | 0.1g |
$653.0 | 2023-03-07 | ||
| Enamine | EN300-359744-0.25g |
3-fluoro-4-methyl-2-(methylsulfanyl)benzoic acid |
2091775-92-5 | 0.25g |
$683.0 | 2023-03-07 | ||
| Enamine | EN300-359744-0.5g |
3-fluoro-4-methyl-2-(methylsulfanyl)benzoic acid |
2091775-92-5 | 0.5g |
$713.0 | 2023-03-07 | ||
| Enamine | EN300-359744-1.0g |
3-fluoro-4-methyl-2-(methylsulfanyl)benzoic acid |
2091775-92-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-359744-2.5g |
3-fluoro-4-methyl-2-(methylsulfanyl)benzoic acid |
2091775-92-5 | 2.5g |
$1454.0 | 2023-03-07 | ||
| Enamine | EN300-359744-5.0g |
3-fluoro-4-methyl-2-(methylsulfanyl)benzoic acid |
2091775-92-5 | 5.0g |
$2152.0 | 2023-03-07 | ||
| Enamine | EN300-359744-10.0g |
3-fluoro-4-methyl-2-(methylsulfanyl)benzoic acid |
2091775-92-5 | 10.0g |
$3191.0 | 2023-03-07 | ||
| Aaron | AR01BT4T-1g |
3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid |
2091775-92-5 | 95% | 1g |
$312.00 | 2025-02-17 |
3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid
Introduction to 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid (CAS No. 2091775-92-5) in Modern Chemical and Pharmaceutical Research
3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid, identified by its CAS number 2091775-92-5, is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the field of medicinal chemistry and chemical biology. This compound, characterized by its structural uniqueness, combines a benzene ring substituted with a fluoro group, a methyl group, and a methylsulfanyl (dimethylsulfide) moiety, making it a versatile scaffold for drug discovery and material science applications. The presence of the fluoro group at the 3-position enhances the lipophilicity and metabolic stability of the molecule, while the methylsulfanyl group introduces polarity and potential hydrogen bonding interactions. These structural features make it an attractive candidate for further exploration in various therapeutic areas.
The synthesis and characterization of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid have been refined through advanced organic synthesis techniques. The introduction of fluorine at the 3-position of the benzene ring is particularly noteworthy, as fluorine substitution can significantly alter the electronic properties and binding affinity of a molecule. This modification has been widely employed in pharmaceutical development to improve pharmacokinetic profiles, such as enhancing bioavailability and reducing susceptibility to metabolic degradation. The methylsulfanyl group, on the other hand, contributes to the molecule's solubility in both polar and non-polar solvents, facilitating its use in diverse chemical environments.
In recent years, 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid has been explored in several cutting-edge research areas. One notable application is in the development of novel antimicrobial agents. The unique structural motifs present in this compound have shown promise in interfering with bacterial cell wall synthesis and enzyme inhibition. For instance, studies have demonstrated that derivatives of this compound can disrupt bacterial biofilm formation, which is a significant challenge in treating chronic infections. The fluoro group's ability to enhance binding interactions with biological targets has been particularly beneficial in designing molecules with improved efficacy against resistant strains.
Furthermore, 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid has found utility in the field of anti-inflammatory drug development. Inflammatory processes are mediated by a complex interplay of enzymes and signaling pathways, many of which involve aromatic compounds. The structural features of this compound allow it to modulate key inflammatory mediators by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary studies have indicated that certain derivatives exhibit potent anti-inflammatory activity without significant side effects, making them promising candidates for further clinical investigation.
The role of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid in cancer research is another area of active interest. The ability of fluorinated aromatic compounds to penetrate the blood-brain barrier has led to their investigation as potential chemotherapeutic agents. This compound has been shown to exhibit inhibitory effects on various cancer cell lines by targeting specific signaling pathways involved in tumor growth and progression. For example, research has highlighted its potential in inhibiting tyrosine kinases, which are overexpressed in many cancers and contribute to uncontrolled cell division. The methylsulfanyl group's interaction with biological targets may also play a role in its anticancer activity by modulating protein-protein interactions critical for cancer cell survival.
The versatility of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid extends beyond pharmaceutical applications into material science. Its unique electronic properties make it suitable for use as an intermediate in the synthesis of organic semiconductors and liquid crystals. These materials are integral to modern display technologies, including liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The fluoro group's influence on electron transport properties enhances the performance of these materials, leading to improved efficiency and longevity in electronic devices.
In conclusion, 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid (CAS No. 2091775-92-5) represents a fascinating compound with broad applications across multiple scientific disciplines. Its structural features have been leveraged to develop novel therapeutic agents targeting antimicrobial infections, inflammation, and cancer. Additionally, its potential role in advanced materials underscores its importance beyond traditional pharmaceutical uses. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in both academic and industrial settings.
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